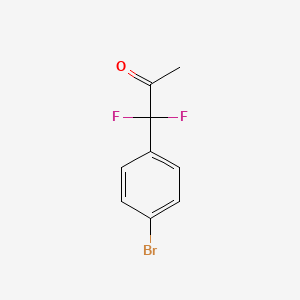

1-(4-Bromophenyl)-1,1-difluoropropan-2-one

Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a powerful strategy in chemical research, profoundly influencing the fields of medicinal chemistry, agrochemicals, and materials science. acs.orgsapub.orgresearchgate.net Fluorine's unique properties, such as its high electronegativity (the highest of any element), small atomic radius, and the strength of the carbon-fluorine bond, impart significant changes to the physicochemical profile of a parent molecule. researchgate.net

Incorporating fluorine can alter a molecule's electronic properties, lipophilicity, metabolic stability, and bioavailability. sapub.orgresearchgate.net For instance, the replacement of a hydrogen atom or a hydroxyl group with fluorine can block metabolic pathways, thereby increasing the half-life of a drug. The difluoromethyl group (-CHF2), in particular, has garnered attention as it can act as a lipophilic hydrogen bond donor and a bioisostere for alcohol, thiol, or amide functionalities. gre.ac.uk This strategic use of fluorine has led to a steady rise in the number of fluorinated compounds entering commercial development, with fluorine-containing molecules now representing a significant portion of all new pharmaceuticals and agrochemicals. sapub.orgresearchgate.netnih.gov

Role of Ketones and Brominated Arenes as Versatile Synthetic Intermediates

Ketones are a cornerstone of organic synthesis, serving as crucial intermediates and building blocks for creating more complex molecules. nih.govnih.gov Their carbonyl group (C=O) is highly reactive, readily undergoing a wide variety of transformations, most notably nucleophilic addition reactions. nih.govbldpharm.com This reactivity allows for the construction of new carbon-carbon bonds and the introduction of diverse functional groups. ontosight.ai Ketones are precursors to alcohols, amines, and alkanes, and they participate in fundamental reactions like aldol (B89426) condensations and Grignard reactions, making them indispensable in the synthesis of pharmaceuticals, fragrances, and industrial chemicals. nih.govnih.gov

Similarly, brominated arenes (aromatic rings containing a bromine atom) are highly valued as versatile synthetic intermediates. nih.gov The carbon-bromine bond on an aromatic ring is a key functional group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov These reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as a reliable "handle" that can be selectively replaced with a wide array of other chemical groups, enabling the assembly of complex molecular frameworks from simpler precursors. nih.gov This utility makes brominated arenes fundamental starting materials in the production of fine chemicals, pharmaceuticals, and polymers. gre.ac.ukrsc.org

General Context of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one within Fluorinated Ketone Chemistry

This compound is a member of the α,α-difluoromethyl ketone class of compounds. rsc.org This specific structural motif is of growing interest in medicinal chemistry. The two fluorine atoms positioned alpha to the carbonyl group significantly increase the electrophilicity of the carbonyl carbon. nih.gov This enhanced reactivity makes the ketone more susceptible to nucleophilic attack, a feature that has been exploited in the design of enzyme inhibitors, particularly for serine and cysteine proteases. nih.gov

The synthesis of α-aryl-α,α-difluoroketones often involves methods such as the palladium-catalyzed α-arylation of α,α-difluoroketones with aryl bromides. acs.org This highlights the synthetic synergy between the two key functionalities within the title compound. The 4-bromophenyl group in this compound is not merely a structural component but also a reactive site for further chemical elaboration. It provides a strategic point for introducing additional complexity through the aforementioned cross-coupling reactions. acs.org

Therefore, this compound can be viewed as a bifunctional building block. The difluoroketone moiety offers unique reactivity and potential biological activity, while the brominated aryl ring serves as a versatile anchor for subsequent synthetic modifications. acs.orgnih.gov This combination makes it a valuable intermediate for creating diverse and complex fluorinated molecules for research in drug discovery and materials science. gre.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-1,1-difluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O/c1-6(13)9(11,12)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGARJEGPWFGHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformation Pathways of 1 4 Bromophenyl 1,1 Difluoropropan 2 One

Nucleophilic Reactions at the Carbonyl Center and Bromine Moiety

The presence of both an electrophilic carbonyl carbon and a bromine-substituted aromatic ring provides two primary sites for nucleophilic attack.

The carbonyl group in 1-(4-Bromophenyl)-1,1-difluoropropan-2-one is highly susceptible to nucleophilic addition. The strong electron-withdrawing inductive effect of the two fluorine atoms on the α-carbon significantly increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. This makes it more reactive towards nucleophiles compared to non-fluorinated ketones.

A common reaction exemplifying this enhanced reactivity is the formation of hydrates, or gem-diols, in the presence of water. While most ketones only form hydrates to a small extent in aqueous solutions, the equilibrium for α,α-difluoro ketones is often shifted towards the hydrate (B1144303) form due to the destabilization of the carbonyl group. libretexts.org

Another important class of nucleophilic addition reactions involves the reduction of the carbonyl group. Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol, 1-(4-Bromophenyl)-1,1-difluoropropan-2-ol. masterorganicchemistry.comyoutube.com The reaction proceeds via the transfer of a hydride ion to the electrophilic carbonyl carbon.

Organometallic reagents, such as Grignard reagents (R-MgX), also readily add to the carbonyl group, leading to the formation of tertiary alcohols after an acidic workup. The reaction introduces a new carbon-carbon bond at the carbonyl carbon.

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Water (H₂O) | Gem-diol (Hydrate) | R-CO-CF₂-R' + H₂O ⇌ R-C(OH)₂-CF₂-R' |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | R-CO-CF₂-R' + NaBH₄ → R-CH(OH)-CF₂-R' |

| Grignard Reagent (R''-MgX) | Tertiary Alcohol | R-CO-CF₂-R' + R''-MgX → R-C(OH)(R'')-CF₂-R' |

The bromine atom attached to the phenyl ring can be replaced through nucleophilic substitution reactions, most notably via palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction is highly versatile and tolerates a wide range of functional groups.

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. It involves the reaction of the aryl bromide with an amine in the presence of a palladium catalyst and a base. This provides a direct route to aniline (B41778) derivatives.

| Reaction Name | Coupling Partner | Product Type | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Aryl-R | Pd catalyst, Base |

| Buchwald-Hartwig Amination | R₂NH | Aryl-NR₂ | Pd catalyst, Base |

Electrophilic Reactions and Aromatic Transformations

The bromophenyl ring and the enolizable ketone moiety are susceptible to attack by electrophiles.

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the aromatic ring. The outcome of these reactions is governed by the directing effects of the substituents already present on the ring. chemistry.coach In this compound, two substituents influence the position of the incoming electrophile: the bromine atom and the 1,1-difluoropropan-2-oyl group.

The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orglumenlearning.com

The 1,1-difluoropropan-2-oyl group is a deactivating group due to the electron-withdrawing nature of the carbonyl and the difluoromethyl moieties. Carbonyl groups are meta-directors. organicchemistrytutor.comminia.edu.eg

When both an ortho, para-director and a meta-director are present on the ring, their directing effects can be either cooperative or competitive. In this case, the bromine directs to the positions ortho to it (and meta to the acyl group), while the acyl group directs to the positions meta to it (which are also ortho to the bromine). Therefore, the directing effects are cooperative, and electrophilic substitution is expected to occur at the positions ortho to the bromine atom.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

|---|---|---|---|---|

| -Br | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -COCF₂CH₃ | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

The methyl group adjacent to the carbonyl in this compound can undergo halogenation. This reaction typically proceeds through the formation of an enol or enolate intermediate. masterorganicchemistry.com The presence of the electron-withdrawing difluoromethyl group can influence the acidity of the α-protons on the methyl group.

Halogenation can be achieved using various reagents, such as bromine (Br₂) or N-bromosuccinimide (NBS) for bromination, and chlorine (Cl₂) or N-chlorosuccinimide (NCS) for chlorination, often under acidic or basic conditions. nih.govnih.govacs.orgpitt.eduorganic-chemistry.org The reaction involves the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic halogen source.

Research has shown that α-halo-α,α-difluoromethyl ketones can be synthesized by trapping a liberated α,α-difluoroenolate with an electrophilic halogen source. nih.govnih.govacs.org This indicates that the enolate of the parent compound can be generated and subsequently halogenated at the methyl position.

Radical Reaction Pathways

This compound can also participate in radical reactions, particularly involving the carbon-bromine bond.

Photoinduced Radical Cleavage: Bromophenyl alkyl ketones are known to undergo photoinduced radical cleavage of the bromine atom. acs.org Upon irradiation with light, the carbon-bromine bond can cleave homolytically, generating an acylphenyl radical and a bromine radical. The resulting acylphenyl radical can then be trapped by hydrogen atom donors from the solvent or other added reagents, leading to the dehalogenated ketone. acs.org

Radical Hydrodebromination: The bromine atom can be removed through a radical-mediated hydrodebromination reaction. This can be achieved using various radical initiators and hydrogen atom donors. acs.orgacs.org For instance, visible-light-mediated photoredox catalysis can be employed to generate an aryl radical, which is then quenched by a hydrogen atom source. acs.orgacs.orgmdpi.com Another approach involves the use of reagents like sodium hydride in the presence of an initiator to facilitate a radical chain reduction. nih.gov

Photoinduced Radical Cleavage of Carbon-Bromine Bonds in Bromophenyl Ketones

The presence of a carbonyl group on an aromatic ring bearing a bromine atom, as in the case of this compound, allows for photoinduced homolytic cleavage of the carbon-bromine (C-Br) bond. Research on various bromophenyl alkyl ketones demonstrates that upon photoirradiation, these molecules can undergo radical cleavage to release a bromine atom, resulting in the formation of an acylphenyl radical. acs.org This reactive intermediate can then be trapped by hydrogen atom donors, such as alkane solvents or thiols, to yield the corresponding dehalogenated ketone. acs.org

The mechanism for this transformation is understood to proceed through the triplet excited state of the ketone. For para-substituted bromoacetophenone, the rate constant for triplet state C-Br cleavage at room temperature is approximately 1 x 10⁸ s⁻¹. acs.org The process involves the triplet's π,π* configuration converting into a dissociative n,σ* state through activated stretching of the C-Br bond. acs.org The efficiency of this cleavage, measured by quantum yields, is influenced by factors such as solvent viscosity; higher viscosity can promote the recombination of the initially formed radical pair (acylphenyl radical and bromine atom) before they can diffuse apart. acs.org

In a study on the benzophenone (B1666685) fungicide metrafenone, which shares the bromophenyl ketone motif, debromination was identified as the primary photochemical degradation pathway. nih.gov This process was confirmed to occur via homolytic C-Br bond cleavage from both singlet and triplet excited states, further supporting this general reactivity pattern for brominated benzophenone derivatives. nih.gov

Radical Difluoroalkylation Processes

While this compound is itself an α,α-difluoroketone, the broader class of these compounds is central to radical difluoroalkylation chemistry, both in their synthesis and subsequent reactions. The difluoroalkyl radical is a valuable synthetic intermediate, and various methods have been developed for its generation. sioc.ac.cn For instance, specialized reagents bearing sulfoximine (B86345) and sulfone moieties can serve as sources of (phenylsulfonyl)difluoromethyl radicals under photoredox catalysis. sioc.ac.cn

α,α-Difluoroketones can be synthesized through radical pathways. One such method involves a radical decarboxylation-initiated Sₕ2′ reaction of β,β-difluoroenol sulfonates. acs.org This process generates an alkyl radical via single-electron oxidation of a carboxylic acid, which then adds to the difluoroenol sulfonate, ultimately yielding the α,α-difluoroketone product. acs.org

The α,α-difluoroketone moiety itself possesses unique properties. The two fluorine atoms exert a strong electron-withdrawing effect, enhancing the electrophilicity of the adjacent carbonyl group. researchgate.net This feature makes these compounds valuable as inhibitors for hydrolytic enzymes, as they are more susceptible to nucleophilic attack by catalytic residues. researchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for modifying the structure of this compound at two key locations: the α-carbon of the ketone and the bromophenyl ring.

Palladium-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides

The α-carbon of α,α-difluoroketones can be functionalized through palladium-catalyzed α-arylation with aryl halides. This reaction forms a new carbon-carbon bond, leading to the synthesis of α-aryl-α,α-difluoroketones. The process typically involves the reaction of an α,α-difluoroketone with an aryl bromide in the presence of a palladium catalyst and a suitable base. nih.gov

An effective catalytic system for this transformation utilizes an air- and moisture-stable palladacyclic complex featuring a P(t-Bu)Cy₂ ligand. nih.gov The reaction proceeds in high yields with a range of electronically diverse aryl and heteroaryl bromides. Key components of the reaction mechanism include the oxidative addition of the aryl halide to the palladium center, formation of an arylpalladium fluoroenolate complex, and subsequent reductive elimination to afford the α-arylated product. nih.gov The reaction conditions can be adapted to use either the ketone or the aryl bromide as the limiting reagent. nih.gov

The scope of this transformation is broad, tolerating various functional groups on the aryl bromide, including ethers, thioethers, esters, and carbamates.

| α,α-Difluoroketone | Aryl Bromide | Base | Catalyst Loading (mol %) | Yield (%) |

|---|---|---|---|---|

| α,α-Difluoroacetophenone | Bromobenzene | K₃PO₄(H₂O) | 1 | 95 |

| α,α-Difluoroacetophenone | 4-Bromoanisole | K₃PO₄(H₂O) | 1 | 94 |

| α,α-Difluoroacetophenone | 4-Bromobenzonitrile | K₃PO₄(H₂O) | 2 | 90 |

| α,α-Difluoroacetophenone | 3-Bromopyridine | K₃PO₄(H₂O) | 2 | 85 |

| α,α-Difluoroacetophenone | Methyl 4-bromobenzoate | K₃PO₄(H₂O) | 2 | 93 |

Cross-Coupling Reactions Involving Bromophenyl Moieties

The 4-bromophenyl group of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the para-position of the phenyl ring.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. This transformation would allow the synthesis of biaryl structures where the 4-bromophenyl group is connected to another aryl or vinyl group. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the boron reagent (activated by the base), and reductive elimination to yield the coupled product and regenerate the catalyst.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base. The bromophenyl moiety of the target compound could react with various alkenes to form a substituted alkene, extending the carbon framework. This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which includes oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination.

Rearrangements and Fragmentation Reactions

Beyond substitution and coupling, the α,α-difluoroketone scaffold can undergo specific cleavage reactions, providing pathways to other valuable fluorinated compounds.

Carbon-Carbon Bond Cleavage to Difluoromethylarenes

A particularly noteworthy transformation of the products derived from the α-arylation of α,α-difluoroketones (see Section 3.4.1) is the subsequent cleavage of the C-C bond between the carbonyl carbon and the α-carbon. This fragmentation reaction provides a powerful and practical route to difluoromethylarenes (ArCF₂H). nih.gov

The cleavage is typically induced by a base, such as potassium hydroxide (B78521), in a suitable solvent like toluene (B28343) at elevated temperatures. nih.gov This reaction can be performed as a separate step on the isolated α-aryl-α,α-difluoroketone or, more conveniently, as a one-pot, two-step procedure immediately following the palladium-catalyzed α-arylation. nih.gov This sequential process allows for the direct conversion of aryl halides into difluoromethylarenes. The reaction tolerates a wide array of functional groups, making it a versatile method for accessing this important class of organofluorine compounds.

| Aryl Bromide | Yield of Difluoromethylarene (%) |

|---|---|

| 1-Bromo-4-(tert-butyl)benzene | 94 |

| 4-Bromo-1,1'-biphenyl | 97 |

| 1-Bromo-4-phenoxybenzene | 96 |

| 1-Bromo-4-(methylthio)benzene | 99 |

| 2-(3-Bromophenyl)-1,3-dioxolane (B93826) | 96 |

Intramolecular Rearrangements of Difluorinated Compounds

The study of intramolecular rearrangements in difluorinated compounds, such as this compound, offers insights into the electronic effects of the gem-difluoro group on reaction mechanisms. While specific research on the rearrangement of this particular ketone is not extensively documented, predictions regarding its reactivity can be made based on established rearrangement pathways for analogous α,α-dihalo ketones and aryl ketones. The primary rearrangement pathways considered for this substrate are the Favorskii-type rearrangement and 1,2-aryl shifts, both of which are influenced by the presence of the two fluorine atoms.

A notable pathway for α-halo ketones is the Favorskii rearrangement, which typically occurs in the presence of a base and leads to the formation of carboxylic acid derivatives. wikipedia.orgddugu.ac.in For ketones that lack an enolizable proton on one side of the carbonyl group, such as this compound, a quasi-Favorskii rearrangement (also known as a semi-benzilic acid rearrangement) is a plausible mechanism. wikipedia.org

In this proposed pathway, a hydroxide or alkoxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. This is followed by a 1,2-shift of the adjacent carbon group and the displacement of a halide ion. In the case of this compound, the migration of the 4-bromophenyl group and the expulsion of a fluoride (B91410) ion would be a key step. However, the high strength of the C-F bond makes fluoride a poor leaving group, which could impede this reaction pathway.

An alternative rearrangement to consider is a 1,2-aryl shift, a type of carbocation rearrangement where an aryl group migrates to an adjacent carbon atom. libretexts.orgwikipedia.org This rearrangement is often initiated by the formation of a reactive intermediate. wikipedia.org For this compound, such a rearrangement could potentially be induced under acidic or photochemical conditions.

Under acidic conditions, protonation of the carbonyl oxygen could be followed by the migration of the 4-bromophenyl group to the adjacent carbon. The migratory aptitude of aryl groups is influenced by the substituents on the aromatic ring. researchgate.netstackexchange.com Electron-donating groups on the aryl ring can stabilize the transition state of the migration, thus facilitating the rearrangement. researchgate.net In this specific compound, the bromine atom is an electron-withdrawing group, which might disfavor a 1,2-aryl shift.

Photochemical conditions can also induce intramolecular rearrangements in ketones. wikipedia.org The photo-Favorskii reaction is a known photochemical process for α-halo ketones. wikipedia.org Additionally, other photochemical rearrangements could potentially occur, proceeding through excited state intermediates.

While experimental data on the intramolecular rearrangements of this compound is limited, the following table summarizes the potential rearrangement pathways based on known reactions of similar compounds.

| Rearrangement Type | Proposed Conditions | Key Intermediates | Potential Products | Notes |

| Quasi-Favorskii Rearrangement | Basic (e.g., NaOH, NaOR) | Tetrahedral alkoxide | 2-(4-Bromophenyl)-2-fluoropropanoic acid or its ester | The high C-F bond strength may hinder this pathway. |

| 1,2-Aryl Shift | Acidic or Photochemical | Carbocation or excited state | Isomeric ketones or other rearranged products | The electron-withdrawing nature of the bromine substituent may influence the feasibility of this rearrangement. |

Further experimental and computational studies are necessary to fully elucidate the intramolecular rearrangement pathways of this compound and to determine the precise reaction conditions and product distributions.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

While specific kinetic and spectroscopic studies for 1-(4-Bromophenyl)-1,1-difluoropropan-2-one are not extensively documented in publicly available literature, the reaction mechanisms for the broader class of α,α-difluoroketones can be elucidated through established analytical techniques. Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration of reactants, temperature), are fundamental to determining rate laws and proposing reaction pathways. For instance, monitoring the disappearance of the ketone or the appearance of a product over time using techniques like UV-Vis or NMR spectroscopy allows for the calculation of rate constants.

Spectroscopic methods are indispensable for identifying reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 19F NMR are powerful tools. 19F NMR is highly sensitive to the local electronic environment of the fluorine atoms, making it ideal for tracking changes at the α-carbon. sapub.orgscispace.comresearchgate.net For example, the conversion of the ketone to a hydrated gem-diol or a hemiketal adduct results in significant shifts in the 19F NMR spectrum. nih.gov

Infrared (IR) Spectroscopy: The characteristic carbonyl (C=O) stretching frequency in the IR spectrum provides direct evidence of the ketone functional group. ias.ac.in Changes in this band's position and intensity during a reaction can indicate the consumption of the ketone and the formation of new functional groups, such as the O-H stretch of a hydrate (B1144303) or alcohol.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, helping to confirm proposed structures within a reaction sequence.

For reactions involving α,α-difluoroketones, such as palladium-catalyzed α-arylation, a proposed mechanism often involves the generation of a palladium fluoroenolate complex, which can be inferred through a combination of kinetic data and the characterization of reaction products. acs.org

Role of Intermediates in Reaction Pathways, including Enols and Difluoroenoxysilanes

The reactivity of this compound is largely dictated by the formation of key reactive intermediates, primarily enols, enolates, and their derivatives like difluoroenoxysilanes. masterorganicchemistry.com The protons on the methyl group (the α'-carbon) are acidic and can be removed by a base to form an enolate. chemistry.coachbham.ac.uk This enolate is a powerful nucleophile, with reactivity at both the carbon and oxygen atoms. chemistry.coach

Enols and Enolates: In the presence of an acid or base, ketones exist in equilibrium with their enol tautomers. chemistry.coach Base-catalyzed tautomerization proceeds through an enolate intermediate. masterorganicchemistry.comchemistry.coach This enolate is central to many reactions, including alkylations and halogenations at the α'-carbon. libretexts.org The electron-rich double bond of the enol or the nucleophilic carbon of the enolate can attack various electrophiles. sapub.orglibretexts.org For instance, electrophilic fluorination often proceeds via the attack of an enol or enolate on an electrophilic fluorine source like Selectfluor®. sapub.orgscispace.comresearchgate.net

Difluoroenoxysilanes: These are silyl (B83357) ethers of the corresponding difluoroenol and serve as stable and isolable surrogates for the more reactive difluoroenolates. nih.gov They are typically prepared from α,α-difluoroketones and can be used in a variety of coupling reactions. nih.govnih.gov For instance, difluoroenoxysilanes react with electrophiles, such as aryl halides in palladium-catalyzed reactions, to form new carbon-carbon bonds at the α-carbon. acs.org They have also been used in reactions with glycosyl donors and in photoredox-catalyzed sulfonylation reactions. nih.govrsc.org The generation of α,α-difluoroenolates can also be achieved under mild conditions through the fragmentation of highly fluorinated gem-diols, which then can be trapped by electrophiles. nih.gov

The formation and reaction of these intermediates are fundamental to the synthetic utility of α,α-difluoroketones, enabling the construction of more complex fluorinated molecules.

Steric and Electronic Effects on Reactivity

The chemical behavior of this compound is profoundly influenced by the steric and electronic properties of its constituent fluorine and bromine substituents.

The two fluorine atoms at the α-position have a dominant influence on the reactivity of the adjacent carbonyl group.

Carbonyl Electrophilicity: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect polarizes the C-F bonds. beilstein-journals.org This effect is transmitted to the carbonyl carbon, withdrawing electron density and significantly increasing its partial positive charge. This enhanced electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. nih.gov This principle is exploited in the design of fluorinated ketone inhibitors for enzymes like carboxylesterases and proteases, where the ketone acts as an "electrophilic warhead" that reacts with nucleophilic residues in the enzyme's active site. nih.govnih.gov

Hydrate Formation: A direct consequence of the increased electrophilicity of the carbonyl carbon is a pronounced tendency to form stable hydrates (gem-diols) in the presence of water. sapub.orgscispace.comresearchgate.netnih.gov The equilibrium between the ketone and its hydrate is shifted significantly towards the hydrate form for many α-fluorinated ketones. researchgate.netnih.gov This is because the electron-withdrawing fluorine atoms destabilize the carbonyl group while stabilizing the resulting gem-diol. nih.gov Spectroscopic evidence, such as the appearance of new signals in 19F NMR, often confirms the presence of the hydrate form in solution. sapub.orgnih.gov

| Compound | % Hydrate at Equilibrium | Key Feature |

|---|---|---|

| Acetone | ~0.1% | Non-fluorinated, electron-donating alkyl groups |

| Hexafluoroacetone | >99% | Two electron-withdrawing CF3 groups |

| α,α-Difluoromethyl Ketones | High tendency to hydrate | Electron-withdrawing CHF2 group enhances carbonyl electrophilicity nih.gov |

Fluorine Effects on Reaction Rates: While the inductive effect of fluorine enhances carbonyl electrophilicity, it can paradoxically decrease the rate of certain reactions. For example, in SN2 reactions at the α-carbon, α,α-difluorination drastically slows down the reaction rate compared to non-fluorinated or monofluorinated analogues. researchgate.net This is attributed to the destabilization of the electron-rich transition state by the electronegative fluorine atoms.

Bromine Substituent Effects: The bromine atom on the phenyl ring acts as an ortho-, para-directing group in electrophilic aromatic substitution, but it deactivates the ring towards this type of reaction. libretexts.org Its effect is a combination of a deactivating inductive effect and a weakly activating resonance effect. libretexts.org In reactions where the aromatic ring participates, such as nucleophilic aromatic substitution, the electron-withdrawing nature of the bromine can influence the stability of intermediates like the Meisenheimer complex. stackexchange.com Furthermore, in reactions involving the entire molecule, the electronic nature of the para-substituent (bromine) can modulate the sensitivity and reactivity of the distant carbonyl group. nih.gov

Combined Effects on Selectivity: The interplay between the difluoromethylketone group and the bromophenyl ring determines the regioselectivity of reactions. For electrophilic attack on the aromatic ring, the bromine atom directs incoming electrophiles to the ortho positions (relative to the bromine), while the -C(O)CF2CH3 group acts as a meta-director and a deactivator. libretexts.org For reactions at the ketone, such as enolate formation, the electronic pull of the bromophenyl ring can subtly influence the acidity of the α'-protons on the methyl group.

Conformational Analysis and Molecular Dynamics Relevant to Reactivity

The three-dimensional shape and dynamic behavior of this compound are critical to its reactivity. Conformational analysis of α-halogenated ketones reveals that their reactivity is not solely governed by inductive effects but is also strongly influenced by stereoelectronic factors. beilstein-journals.orgnih.gov

Studies on analogous α-haloacetophenones have shown that the most reactive conformation for nucleophilic addition to the carbonyl group is one where the C-X (carbon-halogen) bond is orthogonal (dihedral angle of ~90°) to the plane of the carbonyl group. beilstein-journals.org This alignment allows for optimal orbital overlap between the C-X σ* orbital and the C=O π* orbital, which lowers the LUMO energy and activates the carbonyl group.

However, computational studies indicate that for α-fluoro ketones, this reactive conformation is energetically disfavored. beilstein-journals.orgnih.gov Repulsion between the tightly-held, non-polarizable lone pairs of the fluorine atom and the C=O π-orbital leads to a higher energy barrier to access this conformation compared to α-chloro or α-bromo ketones. beilstein-journals.org The preferred conformation for α-fluoroacetophenone in the gas phase has an O=C–C–F dihedral angle of around 140°. nih.gov This conformational rigidity and the energetic penalty for adopting the most reactive geometry can lead to α-fluoro ketones being slightly less reactive than their chloro- and bromo- counterparts in certain reactions, such as borohydride (B1222165) reduction, a result that contradicts expectations based purely on electronegativity. beilstein-journals.orgnih.gov

Molecular dynamics (MD) simulations can further probe the relationship between conformation and reactivity by simulating the movement of the molecule over time. nih.gov These simulations can reveal the preferred solution-phase conformations and the energetic landscape for transitioning between them, providing a dynamic picture of how the molecule approaches the transition state for a given reaction.

| Compound | Minimum Energy Dihedral Angle (O=C–C–X) | Relative Energy of Reactive Conformation (~90°) |

|---|---|---|

| α-Fluoroacetophenone | ~140° nih.gov | Higher |

| α-Chloroacetophenone | ~110° nih.gov | Lower |

| α-Bromoacetophenone | ~110° nih.gov | Lower |

Synthetic Utility and Applications As a Versatile Building Block

1-(4-Bromophenyl)-1,1-difluoropropan-2-one as a Precursor for Diverse Organic Frameworks

The chemical architecture of this compound offers multiple reactive sites, making it a highly valuable intermediate for constructing diverse organic frameworks. The α,α-difluoro-α-aryl ketone motif is a cornerstone for introducing the difluoromethyl group into target molecules, a feature of growing importance in medicinal and materials chemistry. The bromine atom on the phenyl ring provides a convenient handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the attachment of a wide range of substituents. Furthermore, the carbonyl group can participate in a plethora of classic chemical transformations, including condensations, reductions, and additions, paving the way for the synthesis of complex fluorinated compounds.

Synthesis of Halogenated Difluoromethylated Heterocycles

The compound is an excellent starting material for the synthesis of various heterocyclic systems, particularly those containing fluorine atoms, which are known to enhance metabolic stability and binding affinity in bioactive molecules.

Formation of Thiazole (B1198619) Derivatives

Thiazole rings are prevalent structural motifs in many FDA-approved drugs and biologically active compounds. sciencescholar.us The Hantzsch thiazole synthesis represents a classical and effective method for constructing the thiazole core. This reaction typically involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide. nih.govmdpi.com

In this context, an α-bromo derivative of this compound can serve as the α-haloketone component. The reaction proceeds via nucleophilic attack by the sulfur atom of the thioamide onto the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to yield the final thiazole derivative. This approach allows for the direct incorporation of the (4-bromophenyl)difluoromethyl moiety at the 4-position of the thiazole ring. The resulting structures are valuable scaffolds for further chemical exploration and biological screening. nih.gov

Table 1: Representative Hantzsch Synthesis of a Difluoromethylated Thiazole

| Reactant 1 | Reactant 2 | Resulting Product Core Structure |

| 3-Bromo-1-(4-bromophenyl)-1,1-difluoropropan-2-one | Thiourea | 2-Amino-4-[(4-bromophenyl)difluoromethyl]thiazole |

| 3-Bromo-1-(4-bromophenyl)-1,1-difluoropropan-2-one | Phenylthiourea | 2-(Phenylamino)-4-[(4-bromophenyl)difluoromethyl]thiazole |

Construction of Trifluoromethylated Heterocycles

While this compound directly provides a difluoromethyl group, its framework is instrumental in building more complex fluorinated heterocycles, including those with the highly sought-after trifluoromethyl (-CF3) group. nih.gov The synthesis of trifluoromethylated heterocycles often involves specialized reagents that can introduce the -CF3 moiety. nih.govresearchgate.net The utility of the title compound lies in its ability to form the core heterocyclic structure, to which a trifluoromethyl group can be added in a subsequent step. Alternatively, the difluoromethyl group it carries can be a crucial part of a larger fluorinated molecular environment, which is a common strategy in the design of modern pharmaceuticals and agrochemicals. beilstein-journals.org Methodologies for direct trifluoromethylation of pre-formed heterocyclic rings are well-established and could be applied to heterocycles synthesized from this precursor. nih.gov

Development of Advanced Fluorinated Molecules

The unique reactivity of this compound extends beyond heterocycle synthesis to the development of other advanced fluorinated molecules with significant synthetic potential.

Preparation of Fluorinated Epoxides

Fluorinated epoxides are valuable synthetic intermediates due to the high reactivity of the strained three-membered ring, which can be opened by various nucleophiles to introduce fluorine-containing motifs into a molecule. beilstein-journals.org The conversion of a ketone to an epoxide can be achieved through methods like the Corey-Chaykovsky reaction. This reaction involves treating the ketone with a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide.

For this compound, this transformation would involve the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular cyclization to form the oxirane ring and eliminate dimethyl sulfoxide (B87167) or dimethyl sulfide. The resulting product would be a spiro-epoxide, specifically 2-methyl-2-[(4-bromophenyl)difluoromethyl]oxirane, a highly functionalized and reactive fluorinated building block.

Table 2: Corey-Chaykovsky Epoxidation Reaction

| Starting Ketone | Reagent | Product |

| This compound | Dimethylsulfoxonium methylide | 2-Methyl-2-[(4-bromophenyl)difluoromethyl]oxirane |

Access to β-Quaternary α,α-Difluoroketones

Structurally complex α,α-gem-difluoroketones that feature a quaternary carbon center at the β-position are valuable intermediates in medicinal chemistry but are challenging to synthesize. researchgate.net An efficient strategy utilizes difluoroenoxysilanes derived from α,α-difluoroketones in nucleophilic substitution reactions.

This compound can be readily converted into its corresponding difluoroenoxysilane. This intermediate can then react with tertiary alcohols in the presence of an acid catalyst, such as iron(III) triflate (Fe(OTf)3), under mild conditions. This process involves the formation of a carbocation from the tertiary alcohol, which is then attacked by the difluoroenoxysilane to forge a new carbon-carbon bond, yielding the desired β-quaternary α,α-difluoroketone in good to excellent yields. researchgate.net This method provides a powerful tool for assembling structurally diverse and complex fluorinated molecules. researchgate.net

Table 3: Synthesis of β-Quaternary α,α-Difluoroketones

| Ketone Precursor | Derived Intermediate | Coupling Partner (Tertiary Alcohol) | Resulting Product Class |

| This compound | 1-(4-Bromophenyl)-1,1-difluoro-2-(trimethylsilyloxy)prop-1-ene | Various tertiary alcohols | β-Quaternary α,α-Difluoroketones |

Strategic Intermediate for Functional Group Interconversions

Halogen/Fluorine Exchange Reactions for Late-Stage Functionalization

The presence of a bromine atom on the phenyl ring of this compound opens up possibilities for late-stage functionalization through halogen exchange reactions. These transformations are particularly useful for introducing different functionalities into the molecule at a late stage of a synthetic sequence, which can be advantageous for creating libraries of compounds for biological screening.

One of the most common types of halogen exchange is the conversion of an aryl bromide to an aryl iodide, often referred to as an aromatic Finkelstein reaction. This transformation is typically achieved using a copper(I) catalyst with a suitable ligand and a source of iodide, such as sodium iodide. organic-chemistry.org Such a reaction on this compound would yield 1-(4-iodophenyl)-1,1-difluoropropan-2-one, a compound that can then participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are more facile with aryl iodides compared to aryl bromides.

Furthermore, the bromine atom can be exchanged for a fluorine atom. The synthesis of alkyl fluorides can be achieved through halogen exchange by heating an alkyl chloride or bromide in the presence of a metallic fluoride (B91410) like AgF or Hg2F2, a process known as the Swarts reaction. unacademy.com While direct nucleophilic aromatic substitution of the bromine for fluorine is challenging on this substrate, metal-catalyzed methods have been developed for such transformations on aryl halides. frontiersin.org

The difluorinated methyl group adjacent to the ketone is generally stable; however, the synthesis of α-halo-α,α-difluoromethyl ketones from related precursors has been demonstrated. nih.gov This involves the generation of an α,α-difluoroenolate followed by trapping with an electrophilic halogen source. nih.gov While this is not a direct exchange on the existing fluorine atoms, it highlights the potential to introduce other halogens at the α-position, leading to trihalomethyl ketone derivatives.

| Reaction Type | Reagents and Conditions | Potential Product |

| Aromatic Finkelstein Reaction | CuI, diamine ligand, NaI, dioxane, 110 °C | 1-(4-Iodophenyl)-1,1-difluoropropan-2-one |

| Halogen Exchange (Fluorination) | Metal fluoride (e.g., AgF, Hg2F2) | 1-(4-Fluorophenyl)-1,1-difluoropropan-2-one |

| α-Halogenation | Base, Electrophilic Halogen Source (e.g., NBS, NCS) | 1-(4-Bromophenyl)-1-chloro-1,1-difluoropropan-2-one |

This table represents potential reactions based on known transformations of similar functional groups and may not have been experimentally verified for this compound.

Derivatization based on Ketone Functionality

The ketone carbonyl group in this compound is a highly versatile functional group that can undergo a wide array of chemical transformations. The adjacent electron-withdrawing difluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Standard ketone derivatization reactions can be readily applied to this compound. For instance, it can be reduced to the corresponding secondary alcohol, 1-(4-bromophenyl)-1,1-difluoropropan-2-ol, using reducing agents such as sodium borohydride (B1222165) (NaBH4). acs.org This alcohol can then be used in further synthetic steps, for example, as a precursor for esterification or etherification reactions.

Nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the ketone would provide access to tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 2-(4-bromophenyl)-2,2-difluoro-3-methylbutan-3-ol. This allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the carbonyl carbon, significantly increasing molecular complexity.

The ketone can also be converted into other functional groups. For example, it can serve as a precursor for the synthesis of imines and enamines through condensation with primary and secondary amines, respectively. These nitrogen-containing derivatives are themselves useful intermediates for further functionalization. Additionally, α-diazo ketones can be synthesized from ketones, which are versatile precursors for various transformations, including Wolff rearrangements and cyclopropanations. organic-chemistry.org

| Reaction Type | Reagent | Product Class |

| Reduction | Sodium borohydride (NaBH4) | Secondary alcohol |

| Nucleophilic Addition | Grignard Reagent (e.g., CH3MgBr) | Tertiary alcohol |

| Imine Formation | Primary Amine (e.g., R-NH2) | Imine |

| Enamine Formation | Secondary Amine (e.g., R2NH) | Enamine |

This table outlines common derivatization reactions of ketones and their expected product classes when applied to this compound.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reaction pathways involving 1-(4-Bromophenyl)-1,1-difluoropropan-2-one.

DFT Studies on Transition States and Intermediates

DFT studies are instrumental in mapping the potential energy surface of reactions involving α,α-difluoroketones. These calculations allow for the identification and characterization of transition states and intermediates, which are crucial for understanding reaction kinetics and mechanisms. For reactions such as nucleophilic additions to the carbonyl group of this compound, DFT can be used to model the geometry and energy of the transition state, providing insights into the reaction barrier. The presence of the electron-withdrawing fluorine atoms significantly influences the electrophilicity of the carbonyl carbon, a factor that can be quantified through computational analysis of the electronic structure of the transition state.

In analogous systems, DFT calculations have been employed to investigate the mechanisms of cycloaddition reactions and other transformations involving fluorinated ketones. These studies reveal the intricate interplay of electronic and steric effects in determining the preferred reaction pathway. For this compound, DFT could be used to explore various reaction mechanisms, such as its behavior in the presence of different nucleophiles or under catalytic conditions.

Energy Decomposition Analysis

For instance, in a reaction with a nucleophile, EDA could quantify the contributions of the electrostatic attraction between the nucleophile and the electrophilic carbonyl carbon, the Pauli repulsion between their electron clouds, and the stabilizing orbital interactions that lead to bond formation. This level of detail helps in understanding the nature of the chemical bond and the factors that govern reactivity.

Modeling of Substituent Effects on Electronic Structure and Reactivity

The electronic properties and reactivity of this compound are significantly influenced by its substituents: the 4-bromophenyl group and the difluoromethyl group. Computational modeling allows for a systematic investigation of these effects.

The 4-bromophenyl group, with its electron-withdrawing bromine atom, influences the electronic density distribution across the entire molecule. DFT calculations can quantify this effect by calculating atomic charges and molecular orbital energies. The bromine atom exerts a dual influence: it is electronegative, leading to an inductive electron-withdrawing effect, but it also has lone pairs that can participate in resonance. Computational models can dissect these competing effects and predict their net impact on the reactivity of the carbonyl group.

The two fluorine atoms on the alpha-carbon have a profound impact on the ketone's reactivity. Their strong electron-withdrawing nature significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased reactivity is a hallmark of α-fluorinated ketones. Computational studies on similar molecules have shown a direct correlation between the degree of fluorination and the susceptibility to nucleophilic attack.

| Substituent | Electronic Effect | Impact on Reactivity |

| 4-Bromophenyl | Inductive withdrawal and resonance donation | Modulates the overall electron density on the aromatic ring and influences the electrophilicity of the carbonyl group. |

| Difluoromethyl | Strong inductive withdrawal | Significantly increases the electrophilicity of the carbonyl carbon, enhancing its susceptibility to nucleophilic attack. |

Prediction of Molecular Conformation and Stereochemical Outcomes

Computational methods are essential for predicting the three-dimensional structure and conformational preferences of this compound. The molecule's conformation can influence its physical properties and how it interacts with other molecules, thereby affecting reaction outcomes.

In reactions that can lead to stereoisomeric products, computational modeling can be used to predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers, it is possible to determine which product is likely to be favored. This is particularly relevant for reactions involving chiral reagents or catalysts.

Studies on Keto-Hydrate Tautomerism and its Impact on Reactivity

A significant feature of α,α-difluoroketones is their propensity to exist in equilibrium with their hydrate (B1144303) form (a gem-diol) in the presence of water. This keto-hydrate tautomerism can have a profound impact on the compound's reactivity and biological activity.

Computational studies are well-suited to investigate this equilibrium. By calculating the relative free energies of the keto and hydrate forms in the gas phase and in solution, it is possible to predict the position of the equilibrium. The strong electron-withdrawing effect of the two fluorine atoms destabilizes the carbonyl group and stabilizes the corresponding hydrate, often shifting the equilibrium significantly towards the hydrate form. nih.gov

The balance between the keto and hydrate species is crucial for reactivity. While the keto form is the reactive species in many reactions (e.g., nucleophilic addition), the hydrate can act as a reservoir for the ketone. The rate of interconversion between the two forms can also be a critical factor. Computational modeling can elucidate the mechanism of the hydration reaction, including the role of solvent molecules in facilitating proton transfer. The parabolic relationship sometimes observed between inhibitory potency and the relative stability of keto and hydrate forms suggests that a balance between the availability of the reactive ketone and its intrinsic reactivity is key. nih.gov

| Tautomer | Relative Stability | Role in Reactivity |

| Keto form | Less stable in aqueous media | The electrophilic species that undergoes nucleophilic attack. |

| Hydrate form (gem-diol) | More stable in aqueous media | Acts as a reservoir for the keto form; generally unreactive towards nucleophiles. |

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

While methods exist for the synthesis of difluoromethyl ketones, a primary challenge is the development of more environmentally benign and efficient processes. Current routes can sometimes rely on harsh reagents or generate significant waste. Future research will likely focus on catalytic methods that minimize byproducts and maximize atom economy.

Key areas for investigation include:

Catalytic Difluoromethylation: Designing advanced catalyst systems (e.g., transition metal-based or organocatalytic) that can directly and selectively introduce the difluoromethyl group, avoiding stoichiometric reagents.

Green Fluorinating Agents: Exploring the use of safer and more sustainable sources of fluorine to replace traditional, more hazardous reagents.

One-Pot Reactions and Cascade Sequences: Developing synthetic cascades where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps, saving solvents, and minimizing waste. sciencedaily.com Recently, a one-pot difluorination/fragmentation process for creating difluoromethyl ketones from 1-trifluoromethyl-1,3-diketones has been reported as a convenient synthesis method. rsc.org

Mechanochemistry: Investigating solvent-free or low-solvent mechanochemical methods, which use mechanical force (e.g., ball milling) to drive chemical reactions, can significantly reduce the environmental footprint of the synthesis. beilstein-journals.org

Table 1: Comparison of Synthetic Strategies for Fluorinated Ketones

| Synthetic Strategy | Advantages | Challenges | Future Direction |

|---|---|---|---|

| Traditional Methods | Established procedures | Use of hazardous reagents, poor atom economy, waste generation | Phasing out in favor of greener alternatives |

| Catalytic Methods | High efficiency, selectivity, reduced waste | Catalyst cost and stability, reaction optimization | Development of robust, reusable, and earth-abundant metal catalysts |

| One-Pot/Cascade Reactions | Increased efficiency, reduced solvent use and waste | Complex reaction design and optimization | Design of novel cascade sequences for complex fluorinated structures sciencedaily.com |

| Mechanochemistry | Reduced or no solvent, enhanced reactivity, shorter reaction times beilstein-journals.org | Scalability, monitoring reaction progress | Broader application to various fluorination reactions and scale-up studies |

Asymmetric Synthesis of Chiral Derivatives

The creation of chiral molecules containing fluorine at a stereocenter is of paramount importance, particularly for pharmaceutical applications where enantiomers can have vastly different biological activities. The development of methods for the asymmetric synthesis of chiral derivatives of 1-(4-bromophenyl)-1,1-difluoropropan-2-one, where a stereocenter is introduced adjacent to the difluoromethyl group, is a significant research frontier.

Future efforts in this area will likely concentrate on:

Organocatalysis: The use of small chiral organic molecules as catalysts for enantioselective fluorination or for reactions that build the chiral framework is a rapidly advancing field. nih.govnih.gov Chiral primary amine catalysts, for example, have been used in the asymmetric α-fluorination of ketones. researchgate.net

Transition-Metal Catalysis: Chiral transition-metal complexes, such as those based on palladium, nickel, or iridium, are powerful tools for asymmetric synthesis. acs.orgresearchgate.net Developing ligands that can effectively control the stereochemistry in fluorination reactions is a key objective.

Enzyme-Mediated Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to creating chiral molecules. The use of enzymes to resolve racemic mixtures or to perform enantioselective transformations on fluorinated substrates is a promising avenue.

The goal is to achieve high enantiomeric excess (ee) and diastereoselectivity, providing access to optically pure fluorinated building blocks for various applications. nih.govresearchgate.net

Exploration of Novel Reactivity Patterns for this compound

Understanding and expanding the chemical reactivity of this compound is crucial for its application as a synthetic intermediate. The interplay between the ketone, the difluoromethylene group, and the bromophenyl ring offers a rich landscape for chemical transformations.

Potential areas for future research include:

Reactions at the Carbonyl Group: While standard ketone chemistry is applicable, the strong electron-withdrawing nature of the adjacent difluoro group modifies the carbonyl's reactivity. For instance, difluoromethyl ketones are known to form stable gem-diols (hydrates) in the presence of water, a property that can be exploited in biological contexts as a transition state mimic. olemiss.edu

Functionalization of the Difluoromethyl Group: Developing methods to selectively substitute one or both fluorine atoms or to activate the C-H bonds of the methyl group would open up new synthetic possibilities.

Cross-Coupling Reactions: The bromo-substituent on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups and the construction of more complex molecules.

Difluorocarbene Chemistry: The reaction of ketones with difluorocarbene, generated from precursors like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), can lead to the formation of difluoromethyl enol ethers or difluoromethyl 2,2-difluorocyclopropyl ethers, representing unique reactivity patterns. beilstein-journals.orgacs.org

Table 2: Potential Reaction Pathways for this compound

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| Carbonyl Group | Nucleophilic Addition | Chiral alcohols, imines |

| Hydration | Gem-diols olemiss.edu | |

| Bromophenyl Ring | Suzuki Coupling | Biaryl compounds |

| Sonogashira Coupling | Aryl-alkyne compounds | |

| Buchwald-Hartwig Amination | Aryl-amine compounds | |

| Difluoromethyl Ketone Moiety | Reaction with Difluorocarbene | Difluoromethyl enol ethers, difluorocyclopropyl ethers beilstein-journals.orgacs.org |

Integration with Flow Chemistry and High-Throughput Methodologies for Fluorinated Ketone Synthesis

Modernizing the synthesis of fluorinated compounds involves adopting advanced technologies like flow chemistry and high-throughput screening. These approaches can enhance safety, improve efficiency and scalability, and accelerate the discovery of new reactions and optimal conditions.

Flow Chemistry: Continuous flow reactors offer significant advantages for fluorination reactions, which often involve hazardous reagents (like elemental fluorine or HF) or highly exothermic processes. vapourtec.com Flow systems allow for precise control over reaction parameters (temperature, pressure, mixing), safer handling of dangerous substances, and easier scalability compared to traditional batch processes. acs.orgmit.edu Deoxyfluorination of ketones to produce gem-difluoro compounds has been successfully demonstrated in continuous flow mode, improving safety and selectivity. acs.org

High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of a large number of reaction conditions (catalysts, ligands, solvents, temperatures) in parallel. This methodology can dramatically speed up the optimization of synthetic routes for this compound and the exploration of its reactivity, allowing researchers to quickly identify the most efficient and selective conditions.

The integration of these technologies will be instrumental in overcoming many of the current challenges in organofluorine chemistry, making the synthesis of complex molecules like this compound and its derivatives more efficient, safer, and scalable. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Bromophenyl)-1,1-difluoropropan-2-one?

The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor ketones. For example, bromophenyl derivatives can undergo electrophilic substitution using bromine in the presence of Lewis acids (e.g., AlCl₃). Difluorination at the α-position is achieved via halogen exchange using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-fluorination or side reactions. Structural validation via NMR (¹H/¹³C/¹⁹F) and mass spectrometry is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the difluoromethyl group (δ ~ -90 to -110 ppm). ¹H NMR identifies aromatic protons (δ ~7.5–8.0 ppm, doublets for para-substituted bromophenyl) and ketone environments.

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the C-F bonds (~1.32–1.35 Å) and planarity of the bromophenyl group. Software like SHELXL refines crystallographic data .

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-F (~1100–1200 cm⁻¹) confirm functional groups .

Q. How is the crystal structure of this compound determined and refined?

Single-crystal X-ray diffraction data are collected using Mo/Kα radiation. Structure solution employs direct methods (e.g., SHELXT), followed by refinement via SHELXL to optimize thermal parameters and hydrogen atom positions. ORTEP-3 visualizes molecular geometry and intermolecular interactions (e.g., π-π stacking of aromatic rings). Residual electron density maps validate the absence of disorder .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in its crystal lattice be systematically analyzed?

Graph set analysis (GSA) categorizes hydrogen bonds into motifs like D (donor)-A (acceptor) chains or rings. For this compound, C-H···O/F interactions are mapped using Mercury software. Etter’s rules prioritize strong directional bonds (e.g., ketone O as acceptor). Topological descriptors (R²₂(8), etc.) quantify network connectivity .

Q. How should researchers resolve contradictions in crystallographic data (e.g., disorder or twinning)?

- Twinning : Use the TWIN/BASF command in SHELXL to model twin domains.

- Disorder : Apply PART instructions to split occupancy between sites.

- Validation Tools : Check R-factors, Flack parameter, and ADDSYM in PLATON to detect missed symmetry .

- Example: A study on a related difluoroketone resolved C-F bond disorder using anisotropic displacement parameters and restraints .

Q. What computational methods predict reaction pathways involving this compound (e.g., cycloadditions)?

Molecular Electron Density Theory (MEDT) calculates global electron density transfer (GEDT) to assess regioselectivity. For [3+2] cycloadditions, DFT (B3LYP/6-31G*) optimizes transition states. Fukui indices identify nucleophilic/electrophilic sites on the difluoroketone. MEDT analysis of a similar bromophenyl compound showed that Cβ of the ketone acts as an electrophilic center, favoring attack by nitrile imines .

Q. How does the electron-withdrawing bromophenyl group influence reactivity in cross-coupling reactions?

The bromine atom facilitates Suzuki-Miyaura couplings (Pd catalysis) by activating the aryl ring. However, steric hindrance from the difluoromethyl group may reduce coupling efficiency. Computational studies (NBO analysis) show decreased electron density at the para position, directing electrophilic substitution to meta positions in derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.